3-Amino-5-(2,2,2-trifluoroethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(2,2,2-trifluoroethyl)benzonitrile is an organic compound characterized by the presence of an amino group, a trifluoroethyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(2,2,2-trifluoroethyl)benzonitrile typically involves multiple steps. One common method starts with the bromination of 2-bromo-5-fluorobenzotrifluoride, followed by a Grignard reaction to introduce the trifluoroethyl group. The intermediate product is then subjected to hydrolysis and subsequent dehydration to yield the desired benzonitrile compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent yields. The process also emphasizes safety and environmental considerations, such as minimizing the use of hazardous reagents like cuprous cyanide .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(2,2,2-trifluoroethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and substituted benzonitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-5-(2,2,2-trifluoroethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of agrochemicals and specialty polymers.
Mechanism of Action
The mechanism of action of 3-Amino-5-(2,2,2-trifluoroethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The nitrile group can participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(trifluoromethyl)benzonitrile
- 4-Amino-3-(trifluoromethyl)benzonitrile
Uniqueness
3-Amino-5-(2,2,2-trifluoroethyl)benzonitrile is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted benzonitriles. This uniqueness makes it particularly valuable in the synthesis of compounds with enhanced biological activity and stability .
Properties
Molecular Formula |
C9H7F3N2 |
---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
3-amino-5-(2,2,2-trifluoroethyl)benzonitrile |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)4-6-1-7(5-13)3-8(14)2-6/h1-3H,4,14H2 |
InChI Key |
QFAASUNRXNXTEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C#N)N)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.